molecular formula C7H4BrN3O2 B1288857 3-Bromo-8-nitroimidazo[1,2-A]pyridine CAS No. 52310-43-7

3-Bromo-8-nitroimidazo[1,2-A]pyridine

Cat. No. B1288857
CAS RN: 52310-43-7
M. Wt: 242.03 g/mol
InChI Key: IXGSGWPFHHPIQZ-UHFFFAOYSA-N
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Description

3-Bromo-8-nitroimidazo[1,2-a]pyridine is a compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic compounds containing a pyridine ring fused with an imidazole ring. These compounds have been of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through different methods. One approach involves the reaction of α-bromoketones with 2-aminopyridine under metal-free conditions, using iodine and tert-butyl hydroperoxide (TBHP) in toluene to form N-(pyridin-2-yl)amides, which can then undergo further transformation into 3-bromoimidazopyridines in ethyl acetate via a one-pot tandem cyclization/bromination process . Another method utilizes copper-mediated aerobic oxidative coupling of pyridines and enamides to afford 3-bromo-imidazo[1,2-a]pyridines under mild conditions, tolerating various functional groups .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been characterized by various analytical techniques. For instance, the structure of related 3-nitrosoimidazo[1,2-a]pyridine derivatives was confirmed by elemental analysis, ^1H NMR, and crystallography . Additionally, X-ray crystallographic analysis has been used to confirm the structure of other related compounds, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

3-Bromoimidazo[1,2-a]pyridines can undergo various chemical reactions, making them versatile intermediates. For example, they can be used as starting materials for the synthesis of potential antiretroviral agents, although the synthesized 3-nitrosoimidazo[1,2-a]pyridine derivatives in one study did not show activity against HIV-1 or HIV-2 . Furthermore, cyclization reactions of 3-nitrosoimidazo[1,2-a]pyridines have been explored, leading to the formation of open-chain derivatives and subsequent thermal ring-closure to produce 3-aminoimidazo[1,2-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For instance, the introduction of a nitro group can affect the electron distribution within the molecule, potentially altering its reactivity and physical properties. The synthesis of new 5- or 7-substituted 3-nitroimidazo[1,2-a]pyridine derivatives has allowed for the exploration of structure-activity relationships, particularly in the context of antiparasitic pharmacophores . The properties of these compounds, such as solubility, melting points, and stability, can be determined through standard analytical techniques, including mass spectrometry and NMR spectroscopy, as demonstrated in the synthesis of related compounds .

Scientific Research Applications

  • Synthesis and Reactivity :

    • Vanelle et al. (2008) described the preparation of 6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and its reaction under S RN 1 conditions with different nucleophiles, exploring the reactivity of electrophile halides in the imidazo[1,2-a]pyridine system (Vanelle, Szabo, & Crozet, 2008).
    • Bazin et al. (2013) developed alternative strategies for functionalizing 2-chloro-3-nitroimidazo[1,2-a]pyridine, leading to various products derived from imidazo[1,2-a]pyridine (Bazin, Marhadour, Tonnerre, & Marchand, 2013).
  • Potential Biological Activity :

    • Zamora et al. (2004) investigated the imidazo[1,2-a]pyridine system as a synthon for building fused triazines with potential biological activity, exploring novel synthesis routes (Zamora, Rizo, Campos, Jiménez, & Reyes, 2004).
    • Fersing et al. (2019) synthesized 3-nitroimidazo[1,2-a]pyridine derivatives with potent in vitro antileishmanial and antitrypanosomal activities, showcasing the compound's potential as a bioactive molecule (Fersing et al., 2019).
  • Catalytic and Synthetic Applications :

    • Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis method for 3-bromo-imidazo[1,2-a]pyridines, demonstrating its versatility and tolerance to various functional groups (Zhou, Yan, Ma, He, Li, Cao, Yan, & Huang, 2016).
    • Jagadhane and Telvekar (2014) achieved moderate to good yields of various 3-nitro-2-arylimidazo[1,2-a]pyridines using sodium dichloroiodide, simplifying the synthetic procedure (Jagadhane & Telvekar, 2014).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The future directions in the research of 3-Bromo-8-nitroimidazo[1,2-A]pyridine and similar compounds involve the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes .

properties

IUPAC Name

3-bromo-8-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-6-4-9-7-5(11(12)13)2-1-3-10(6)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGSGWPFHHPIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70618535
Record name 3-Bromo-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52310-43-7
Record name 3-Bromo-8-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70618535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-8-nitroimidazo[1,2-a]pyridine
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